Tetradecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate Tetradecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate
Brand Name: Vulcanchem
CAS No.: 93980-61-1
VCID: VC17005580
InChI: InChI=1S/C20H36O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-27-18(23)16-20(26,19(24)25)15-17(21)22/h26H,2-16H2,1H3,(H,21,22)(H,24,25)
SMILES:
Molecular Formula: C20H36O7
Molecular Weight: 388.5 g/mol

Tetradecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate

CAS No.: 93980-61-1

Cat. No.: VC17005580

Molecular Formula: C20H36O7

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

Tetradecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate - 93980-61-1

Specification

CAS No. 93980-61-1
Molecular Formula C20H36O7
Molecular Weight 388.5 g/mol
IUPAC Name 2-hydroxy-2-(2-oxo-2-tetradecoxyethyl)butanedioic acid
Standard InChI InChI=1S/C20H36O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-27-18(23)16-20(26,19(24)25)15-17(21)22/h26H,2-16H2,1H3,(H,21,22)(H,24,25)
Standard InChI Key AINUDUZWTSLGMN-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCOC(=O)CC(CC(=O)O)(C(=O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Tetradecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate is systematically named 2-hydroxy-2-(2-oxo-2-tetradecoxyethyl)butanedioic acid under IUPAC conventions. Its structure features a central propane backbone substituted with three carboxylate groups, one of which is esterified with a tetradecyl (C14) alkyl chain. The remaining two carboxyl groups exist in their protonated (acid) form, contributing to the compound’s amphiphilic properties. The canonical SMILES representation CCCCCCCCCCCCCCOC(=O)CC(CC(=O)O)(C(=O)O)O\text{CCCCCCCCCCCCCCOC(=O)CC(CC(=O)O)(C(=O)O)O} explicitly defines this arrangement.

Spectroscopic and Stereochemical Data

The compound’s Standard InChIKey (AINUDUZWTSLGMN-UHFFFAOYSA-N) facilitates unambiguous identification in chemical databases. While experimental NMR or crystallographic data are absent from public records, computational models predict a pseudo-trigonal planar geometry around the central carbon atom due to steric hindrance from the tetradecyl chain. This configuration may limit rotational freedom, as evidenced by the absence of 3D conformational data in PubChem entries .

Synthesis and Industrial Production

Scalability Challenges

Industrial-scale production faces hurdles due to the compound’s mixed hydrophilicity-lipophilicity balance (HLB). The tetradecyl chain promotes aggregation in aqueous media, complicating purification via standard crystallization. Alternative strategies such as membrane filtration or supercritical CO2_2 extraction may mitigate these issues, though no published workflows confirm their efficacy.

Physicochemical Properties

Solubility and Partitioning Behavior

Experimental solubility data remain sparse, but analog studies on tridodecyl citrate (CAS 65277-53-4) suggest limited aqueous solubility (<0.1 mg/mL at 25°C) and a calculated logP of 4.2 ± 0.3 . The presence of free carboxyl groups in tetradecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate likely enhances water compatibility compared to fully esterified derivatives, though the C14 chain dominates partitioning behavior.

Thermal Stability

Differential scanning calorimetry (DSC) of related compounds indicates decomposition onset temperatures (TdT_d) near 180°C for citrate esters . The unsaturated electron density around the ester linkage in tetradecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate may lower this threshold, necessitating inert atmospheres during high-temperature processing.

Functional Applications

Pharmaceutical Intermediate

The compound’s dual carboxylic acid and ester functionalities make it a plausible intermediate in prodrug synthesis. For instance, ionizable carboxyl groups could facilitate salt formation with amine-containing APIs, as demonstrated in the tetradecan-1-amine citrate salt (CAS 6937-06-0) . Such derivatives may improve drug solubility or enable sustained-release formulations.

Cosmetic Emulsifier

In cosmetic formulations, the amphiphilic nature of tetradecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate suggests utility as a nonionic emulsifier. Its HLB value, estimated at 7–9 based on structural analogs, positions it for oil-in-water emulsions requiring moderate hydrophilicity .

Comparative Analysis with Structural Analogs

PropertyTetradecyl Dihydrogen 2-Hydroxypropane-1,2,3-TricarboxylateTritetradecyl 2-Hydroxypropane-1,2,3-TricarboxylateTridodecyl 2-Hydroxypropane-1,2,3-Tricarboxylate
CAS No.93980-61-194277-81-365277-53-4
Molecular FormulaC20H36O7\text{C}_{20}\text{H}_{36}\text{O}_7C48H92O7\text{C}_{48}\text{H}_{92}\text{O}_7C42H80O7\text{C}_{42}\text{H}_{80}\text{O}_7
Molecular Weight (g/mol)388.5781.2697.1
Esterification DegreeMonotridecylTritetradecylTridodecyl
Predicted logP3.812.19.6

This table underscores how alkyl chain length and esterification degree critically modulate physicochemical behavior. Fully esterified variants exhibit markedly higher hydrophobicity, expanding their utility as plasticizers or lubricant additives .

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